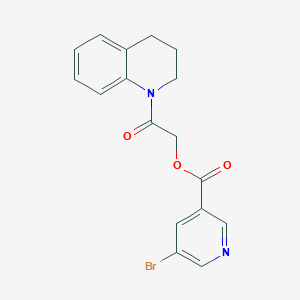
2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H15BrN2O3 and its molecular weight is 375.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The molecular formula of the compound is C14H14BrN3O3 with a molecular weight of approximately 356.18 g/mol. The structure features a tetrahydroquinoline moiety linked to a 5-bromopyridine-3-carboxylate group, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. A study by suggests that compounds similar to 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate can inhibit the growth of various bacterial strains. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. For instance, compounds within the tetrahydroquinoline class have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. A notable case study highlighted in recent literature involved the evaluation of a related compound's efficacy against breast cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .
The biological activity of This compound is thought to involve interaction with specific biological targets such as enzymes and receptors. This interaction can lead to alterations in biochemical pathways critical for cell growth and metabolism. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), influencing various physiological responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Solubility | Moderate (LogSw: -3.58) |
| Partition Coefficient | LogP: 2.844 |
| Bioavailability | Under investigation |
These parameters suggest that while the compound may have moderate solubility, its distribution within biological systems could be favorable for therapeutic applications.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to This compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that treatment with compounds related to This compound resulted in decreased cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways .
Propiedades
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-8-13(9-19-10-14)17(22)23-11-16(21)20-7-3-5-12-4-1-2-6-15(12)20/h1-2,4,6,8-10H,3,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPSMNASCKFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














